1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea
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Overview
Description
The compound is a urea derivative, which contains an imidazopyridine moiety and a trifluoromethylphenyl group. Urea derivatives are known for their wide range of biological activities, and imidazopyridines are a class of compounds that have been studied for their potential pharmacological properties .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the urea group might participate in acid-base reactions, and the aromatic rings might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
Predicting the physical and chemical properties of a compound from its structure alone can be challenging. Properties such as solubility, melting point, and boiling point would depend on the precise 3D structure and the intermolecular forces .Scientific Research Applications
- Bmse011404 has been investigated for its potential as an anticancer agent. Researchers have synthesized derivatives of this compound and evaluated their activity against cancer cells . Further studies are needed to understand its mechanism of action and potential clinical applications.
- Computational approaches, such as molecular docking, have been employed to explore the binding interactions of bmse011404 with specific protein targets. These studies provide insights into its potential as a drug candidate by predicting its binding affinity and interactions with relevant biomolecules .
- Among the analogues of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine , one specific compound exhibited strong inhibitory activity against Candida species. This suggests that bmse011404 or related derivatives could be explored as antifungal agents .
- Bmse011404 has been characterized using nuclear magnetic resonance (NMR) spectroscopy. Researchers have obtained its 1D 1H NMR spectrum, providing valuable structural information . NMR studies contribute to understanding its conformation and interactions.
Anticancer Activities
Molecular Docking Studies
Antifungal Properties
NMR Spectroscopy
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O/c22-21(23,24)15-8-2-4-10-17(15)27-20(29)26-16-9-3-1-7-14(16)18-13-28-12-6-5-11-19(28)25-18/h1-4,7-10,13H,5-6,11-12H2,(H2,26,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNJNWJFSYMTOK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea |
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